molecular formula C29H36N2O5 B11124999 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124999
M. Wt: 492.6 g/mol
InChI Key: DFIJXXQPMFQKBC-RFBIWTDZSA-N
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Description

5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethylphenyl, hydroxy, and morpholinyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(piperidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-4-21-5-7-22(8-6-21)26-25(27(32)23-9-11-24(12-10-23)36-19-20(2)3)28(33)29(34)31(26)14-13-30-15-17-35-18-16-30/h5-12,20,26,32H,4,13-19H2,1-3H3/b27-25-

InChI Key

DFIJXXQPMFQKBC-RFBIWTDZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

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